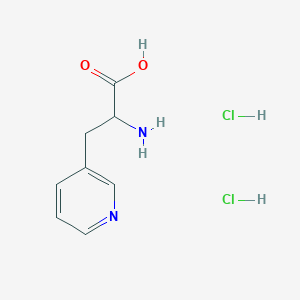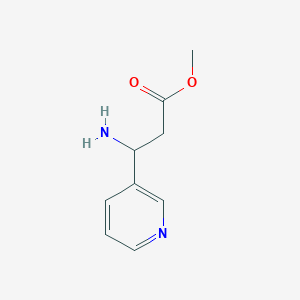
Methyl 3-amino-3-(pyridin-3-YL)propanoate
Übersicht
Beschreibung
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a compound of interest in various chemical syntheses and pharmaceutical applications. It serves as a key starting material in the synthesis of antagonists for the platelet fibrinogen receptor, which are important in the management of thrombotic diseases .
Synthesis Analysis
The synthesis of methyl 3-amino-3-(pyridin-3-yl)propanoate has been achieved through different methods. One efficient stereoselective synthesis involves the hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . Another approach for synthesizing related compounds involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which yield functionalized 2-aminohydropyridines and 2-pyridinones .
Molecular Structure Analysis
The molecular structure of related pyridine compounds has been studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of a pentaamine methylcobalt(III) compound with a pyridine ligand has been characterized, revealing an octahedral coordination geometry around the cobalt center . Additionally, the crystal structure of a thieno[2,3-b]-pyridine derivative has been determined, providing insights into the molecular packing within the crystal .
Chemical Reactions Analysis
Methyl 3-amino-3-(pyridin-3-yl)propanoate and its analogs participate in a variety of chemical reactions. For example, reactions with nucleophiles such as methanol and p-toluidine can lead to the formation of various substituted products and heterocyclic derivatives . The regioselectivity of reactions involving quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has also been explored, yielding substituted pyran iodides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-3-(pyridin-3-yl)propanoate and related compounds are influenced by their molecular structure. The presence of functional groups such as amino and ester moieties can affect properties like solubility, melting point, and reactivity. The specific features of molecular packing in crystals, as observed in related compounds, can also impact the material's properties .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Application : The compound N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide is used as a therapeutic agent to treat leukemia .
- Method : This compound specifically inhibits the activity of tyrosine kinases .
- Results : The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
-
Bio-Inspired Materials
- Application : Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their biological activities were evaluated .
- Method : The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- Results : The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
-
Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : These compounds were synthesized and tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Antibacterial and Antifungal Activity
- Application : Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their antibacterial and antifungal activities were evaluated .
- Method : The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- Results : Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .
-
Antioxidant Activity
-
Rubefacient
-
Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : These compounds were synthesized and tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Antibacterial and Antifungal Activity
- Application : Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their antibacterial and antifungal activities were evaluated .
- Method : The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- Results : Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .
-
Antioxidant Activity
-
Rubefacient
-
Leukemia Treatment
- Application : The compound N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide is used as a therapeutic agent to treat leukemia .
- Method : This compound specifically inhibits the activity of tyrosine kinases .
- Results : The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
-
Insomnia Treatment
- Application : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem .
- Method : Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
- Results : The specific results or outcomes of this application are not provided in the source .
Eigenschaften
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466836 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(pyridin-3-YL)propanoate | |
CAS RN |
129042-89-3 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



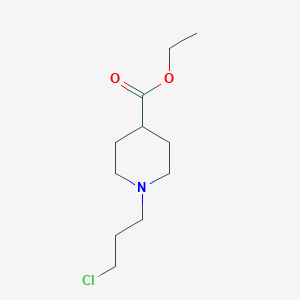

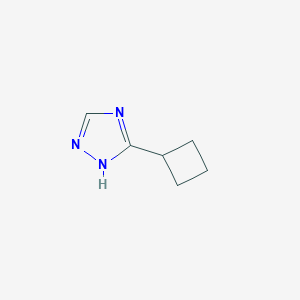
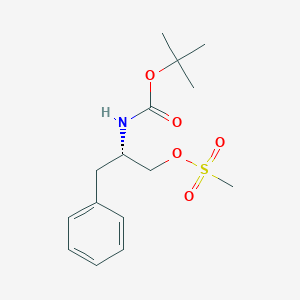
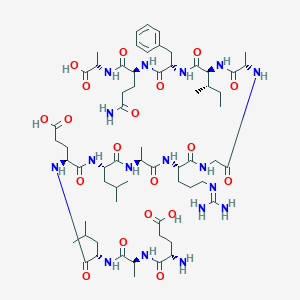
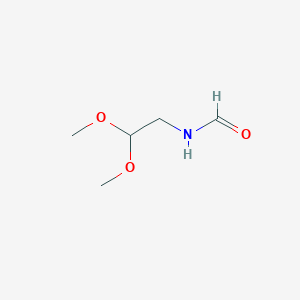
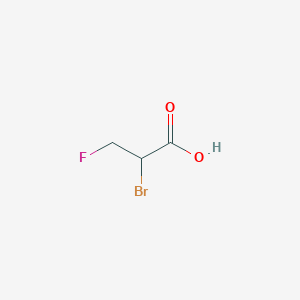
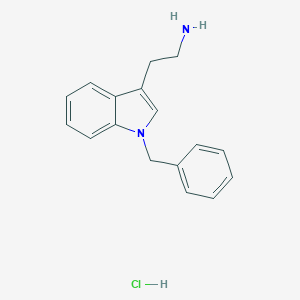
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
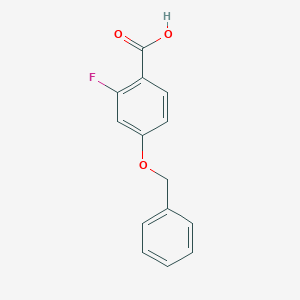
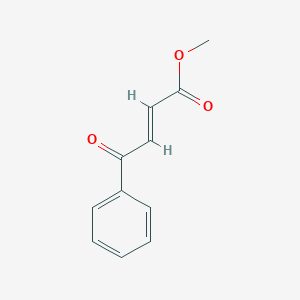
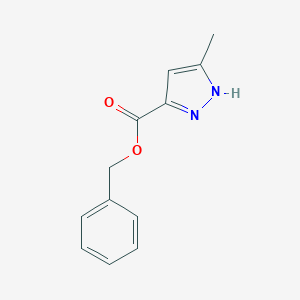
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
